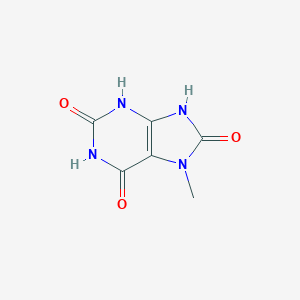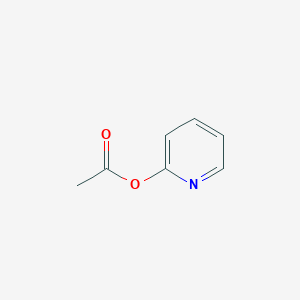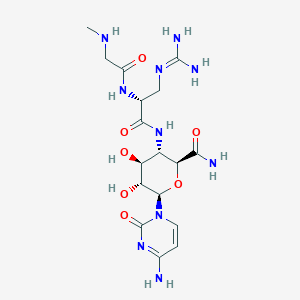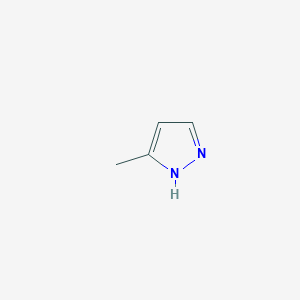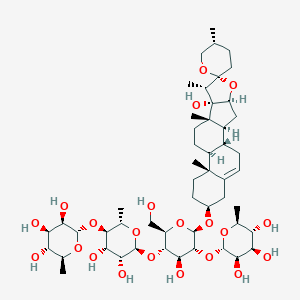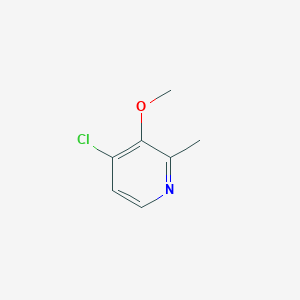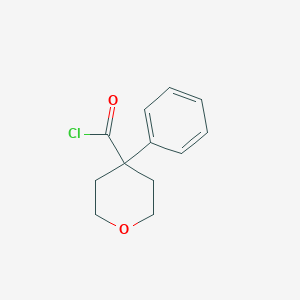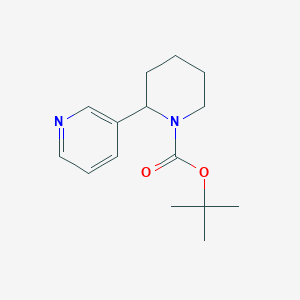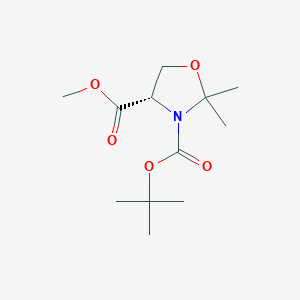
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine and similar compounds typically involves multistep synthetic routes that start from readily available starting materials. For instance, Reginato et al. (1995) describe a stereoselective synthesis approach starting from a chiral aminoaldehyde through a two-step procedure, leading to the formation of substituted alkynes as useful precursors for compounds of biological interest (Reginato et al., 1995).
Molecular Structure Analysis
The molecular and crystal structure of related oxazolidine derivatives has been extensively studied. Bellan et al. (1978) reported the crystal structure of a methoxycarbonyl substituted oxazolidine, providing insights into the absolute configuration and confirming the stereoselectivity of the synthesis process (Bellan et al., 1978).
Chemical Reactions and Properties
Oxazolidines are known for their versatility in chemical reactions, serving as intermediates in the formation of various functionalized compounds. The reactivity of oxazolidines often involves transformations that exploit their cyclic structure and functional groups. Tsuno et al. (2012) explored the reaction of N,N'-methylenebis(oxazolidine) with transition metals, leading to novel complexes, indicating the potential of oxazolidines in coordination chemistry (Tsuno et al., 2012).
Wissenschaftliche Forschungsanwendungen
Stereoselective Syntheses of Antibiotics
The compound has been utilized in the stereoselective syntheses of antibiotics such as (-)-HON and (+)-negamycin. This process involves starting from derivatives of (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine, highlighting its role in creating medically significant antibiotics (Schmidt, Stäbler, & Lieberknecht, 1992).
Designing Anticancer Agents
A series of functionalized amino acid derivatives, including this compound, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some derivatives demonstrated significant cytotoxicity in ovarian and oral cancers, suggesting their potential use in designing new anticancer agents (Kumar et al., 2009).
Crystallographic Studies
The crystal structure of a related compound, 2-methoxycarbonyl-2-methoxycarbonylmethyl-3,4-dimethyl-5-phenyl-1,3-oxazolidine, was determined, contributing to the understanding of oxazolidine structures and their absolute configuration, which is vital in the synthesis of chemically precise compounds (Bellan et al., 1978).
Synthesis of Chiral Building Blocks
The compound has been used in the stereoselective synthesis of substituted alkynes, serving as a chiral building block for the creation of biologically interesting compounds. This demonstrates its versatility in synthesizing complex molecules (Reginato et al., 1995).
Development of Synthetic Routes
Synthetic routes have been developed using this compound for the synthesis of meso-2,4-diaminoglutaric acid, an important compound in various biochemical applications. This illustrates its utility in facilitating complex synthetic pathways (Avenoza et al., 1996).
Safety And Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes studying its toxicity, flammability, environmental impact, etc.
Zukünftige Richtungen
Future directions could involve potential applications of the compound, areas of research that need further exploration, and improvements in synthesis methods.
Please note that the availability and depth of information can vary depending on how extensively the compound has been studied. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies.
Eigenschaften
IUPAC Name |
3-O-tert-butyl 4-O-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBUXTFASGDVCL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350837 | |
| Record name | 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine | |
CAS RN |
108149-60-6 | |
| Record name | 3-tert-Butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






